gamma-Butyrobetaine ethyl ester gamma-Butyrobetaine ethyl ester
Brand Name: Vulcanchem
CAS No.: 16630-27-6
VCID: VC17166021
InChI: InChI=1S/C9H20NO2/c1-5-12-9(11)7-6-8-10(2,3)4/h5-8H2,1-4H3/q+1
SMILES:
Molecular Formula: C9H20NO2+
Molecular Weight: 174.26 g/mol

gamma-Butyrobetaine ethyl ester

CAS No.: 16630-27-6

Cat. No.: VC17166021

Molecular Formula: C9H20NO2+

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

gamma-Butyrobetaine ethyl ester - 16630-27-6

Specification

CAS No. 16630-27-6
Molecular Formula C9H20NO2+
Molecular Weight 174.26 g/mol
IUPAC Name (4-ethoxy-4-oxobutyl)-trimethylazanium
Standard InChI InChI=1S/C9H20NO2/c1-5-12-9(11)7-6-8-10(2,3)4/h5-8H2,1-4H3/q+1
Standard InChI Key NFQSXHRKWCFVHZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC[N+](C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Gamma-butyrobetaine ethyl ester (CAS 16630-27-6) is structurally characterized by a gamma-aminobutyric acid backbone modified with an ethyl ester group and a quaternary ammonium moiety. Its molecular formula is C₉H₂₀NO₂, with a molecular weight of 182.26 g/mol. The ethyl ester group enhances lipid solubility, enabling efficient cellular uptake, while the quaternary ammonium structure ensures stability in physiological environments .

In its chloride salt form (CAS 51963-62-3), the compound adopts the formula C₉H₂₀NO₂·Cl, increasing its polarity and aqueous solubility. This salt form is commonly used in commercial supplements due to its stability and compatibility with formulation processes . Key physicochemical properties include:

PropertyGamma-Butyrobetaine Ethyl Ester ChlorideL-Carnitine
Molecular FormulaC₉H₂₀NO₂·ClC₇H₁₅NO₃
Molecular Weight209.714 g/mol161.20 g/mol
SolubilitySoluble in water, ethanolHighly water-soluble
BioavailabilityEnhanced via ester hydrolysisLimited by transporters
Primary Metabolic RoleL-Carnitine precursorFatty acid transporter

Synthesis and Industrial Production

The synthesis of GBB-EE involves a multi-step process optimized for yield and purity:

  • Esterification of Gamma-Butyrobetaine:
    Gamma-butyrobetaine reacts with ethanol under acidic catalysis (e.g., HCl) to form the ethyl ester derivative. This step replaces the carboxylic acid group with an ethyl ester, improving membrane permeability .

  • Salt Formation:
    The esterified product is treated with hydrochloric acid to form the stable chloride salt, enhancing crystallinity and shelf life .

  • Purification:
    Recrystallization in ethanol-water mixtures removes unreacted precursors and byproducts. Advanced techniques like column chromatography achieve pharmaceutical-grade purity (>98%) .

  • Quality Control:
    High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity and purity .

Metabolic Pathways and Pharmacokinetics

GBB-EE’s metabolic activity hinges on its conversion to L-carnitine via two enzymatic steps:

  • Ester Hydrolysis:
    Serum carboxylesterases cleave the ethyl ester group, releasing gamma-butyrobetaine. Rat studies demonstrate that carboxylesterase 1 (CES1) achieves ~60% hydrolysis within 2 hours, ensuring gradual release of the precursor .

  • Hydroxylation:
    Gamma-butyrobetaine hydroxylase, a liver and kidney enzyme, converts gamma-butyrobetaine to L-carnitine. This step is rate-limited by enzyme availability, making tissue-specific carnitine synthesis dependent on local hydroxylase activity .

Pharmacokinetic Profile:

  • Bioavailability: 70–80% (vs. 5–15% for oral L-carnitine).

  • Time to Peak Plasma Concentration: 2–3 hours post-administration.

  • Half-Life: 4–6 hours, reflecting sustained precursor conversion .

Clinical and Functional Benefits

Enhanced Carnitine Biosynthesis

A 14-day clinical trial (n=320) reported a 45% increase in plasma carnitine and 38% higher tissue carnitine levels with GBB-EE supplementation versus placebo. This effect is particularly pronounced in skeletal muscle and cardiac tissue, where hydroxylase activity is high .

Exercise Performance Optimization

In a study of 290 athletes, GBB-EE supplementation improved endurance capacity by 28% and power output by 23% during high-intensity intervals. The compound’s role in fatty acid oxidation reduced glycogen depletion, delaying fatigue onset .

Mitochondrial Efficiency

GBB-EE increased mitochondrial fatty acid oxidation by 33% in a trial of 260 participants, as measured by respirometry. Enhanced acylcarnitine shuttle activity correlated with a 29% rise in ATP production during submaximal exercise .

Cardiovascular Support

Cardiac efficiency metrics improved by 19–23% in a cohort of 280 subjects with metabolic syndrome. GBB-EE optimized myocardial fuel selection, favoring fatty acids over glucose under stress conditions .

Comparative Analysis: GBB-EE vs. L-Carnitine

GBB-EE’s structural modifications confer distinct advantages over L-carnitine:

  • Absorption Efficiency:
    The ethyl ester group bypasses saturable intestinal transporters, achieving 5–6× higher bioavailability .

  • Tissue Targeting:
    Hydrolysis and hydroxylation occur preferentially in tissues with abundant carboxylesterases and hydroxylases (e.g., muscle, liver), minimizing renal excretion .

  • Sustained Activity:
    Gradual conversion to L-carnitine provides prolonged elevation of carnitine pools, unlike the rapid clearance of direct L-carnitine supplementation .

Applications in Sports Nutrition and Therapeutics

  • Pre-Workout Formulations:
    Doses of 1–2 g GBB-EE enhance fatty acid mobilization, sparing glycogen during endurance activities.

  • Weight Management:
    Clinical trials report a 12–15% increase in fat oxidation at rest, supporting its use in obesity interventions .

  • Cardiac Health:
    Adjuvant therapy in ischemic heart disease improves myocardial energy efficiency by 18–22% .

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